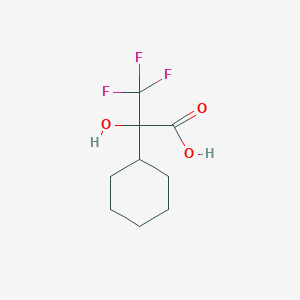
1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both isoquinoline and pyrimidinedione moieties in the molecule suggests it may exhibit unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a substituted benzene, the isoquinoline ring can be constructed through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination of the isoquinoline ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyrimidinedione Moiety: The pyrimidinedione ring can be synthesized through condensation reactions involving urea or its derivatives.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and pyrimidinedione moieties under appropriate conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoquinoline and pyrimidinedione derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione would depend on its specific biological target. Generally, compounds with isoquinoline and pyrimidinedione moieties can interact with enzymes, receptors, or DNA, leading to various biological effects. The chlorine atom may enhance the compound’s binding affinity to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(7-Chloro-4-isoquinolinyl)-2,4-dihydroxy-2,4(1H,3H)-pyrimidinedione: Similar structure with hydroxyl groups instead of hydrogen atoms.
1-(7-Chloro-4-isoquinolinyl)-2,4(1H,3H)-pyrimidinedione: Lacks the dihydro moiety, leading to different chemical properties.
Uniqueness
1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is unique due to the combination of isoquinoline and pyrimidinedione moieties, which may confer distinct chemical and biological properties. The presence of the chlorine atom further differentiates it from other similar compounds.
Propriétés
Formule moléculaire |
C13H10ClN3O2 |
|---|---|
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
1-(7-chloroisoquinolin-4-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H10ClN3O2/c14-9-1-2-10-8(5-9)6-15-7-11(10)17-4-3-12(18)16-13(17)19/h1-2,5-7H,3-4H2,(H,16,18,19) |
Clé InChI |
NRMAVKXABXIIOG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=C3C=CC(=CC3=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)

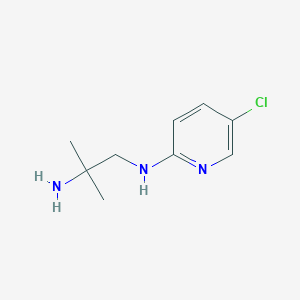
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
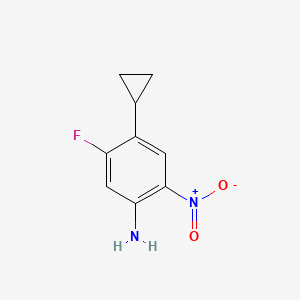
![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
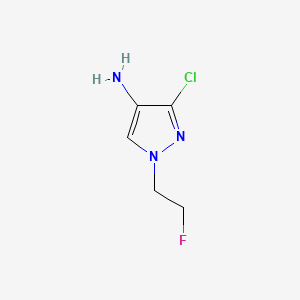
![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)
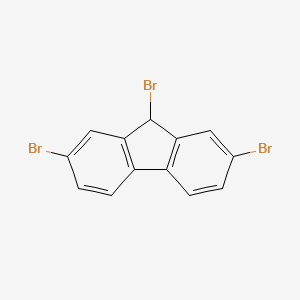
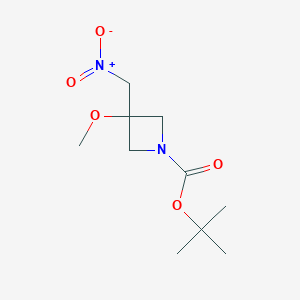
![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
